9-(2-Methylphenyl)-6-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol
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Overview
Description
9-(2-Methylphenyl)-6-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol is a heterocyclic compound that belongs to the class of triazoloquinazolinones. This compound is of interest due to its potential biological activities, including antimicrobial, antiviral, and anticorrosion properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Methylphenyl)-6-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol typically involves a multi-step process. One common method includes the reaction of 2-aminobenzophenone with hydrazine hydrate to form a hydrazone intermediate. This intermediate then undergoes cyclization with an appropriate aldehyde to form the triazoloquinazolinone core .
Industrial Production Methods
the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
9-(2-Methylphenyl)-6-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the triazoloquinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products
The major products formed from these reactions include various substituted triazoloquinazolinone derivatives, which can exhibit different biological activities .
Scientific Research Applications
9-(2-Methylphenyl)-6-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential therapeutic agent for treating infections and other diseases.
Industry: Evaluated for its anticorrosion properties in protecting metals
Mechanism of Action
The mechanism of action of 9-(2-Methylphenyl)-6-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol involves its interaction with various molecular targets. The compound can inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways. In antiviral applications, it may inhibit viral replication by targeting viral enzymes or proteins .
Comparison with Similar Compounds
Similar Compounds
- 9-(2-Chlorophenyl)-6-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol
- 6,7-dihydro-6,6-dimethyl-9-(naphthalen-2-yl)-triazoloquinazolin-8(4H,5H,9H)-one
Uniqueness
9-(2-Methylphenyl)-6-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other triazoloquinazolinone derivatives. Its combination of methyl and phenyl groups enhances its antimicrobial and antiviral properties .
Properties
Molecular Formula |
C22H20N4O |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
9-(2-methylphenyl)-6-phenyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C22H20N4O/c1-14-7-5-6-10-17(14)21-20-18(25-22-23-13-24-26(21)22)11-16(12-19(20)27)15-8-3-2-4-9-15/h2-10,13,16,21H,11-12H2,1H3,(H,23,24,25) |
InChI Key |
RFAGPWSEAWJPGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=NC=NN25 |
Origin of Product |
United States |
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